molecular formula C14H18N2O3 B6121090 3-{[(cyclohexylamino)carbonyl]amino}benzoic acid CAS No. 182958-43-6

3-{[(cyclohexylamino)carbonyl]amino}benzoic acid

Cat. No.: B6121090
CAS No.: 182958-43-6
M. Wt: 262.30 g/mol
InChI Key: IFRFUNLNOPPEAX-UHFFFAOYSA-N
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Description

3-{[(cyclohexylamino)carbonyl]amino}benzoic acid is an organic compound with the molecular formula C14H18N2O3 It is known for its unique structure, which includes a benzoic acid moiety linked to a cyclohexylamino group through a carbamoyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(cyclohexylamino)carbonyl]amino}benzoic acid typically involves the reaction of 3-aminobenzoic acid with cyclohexyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

3-aminobenzoic acid+cyclohexyl isocyanate3-[(cyclohexylamino)carbonyl]aminobenzoic acid\text{3-aminobenzoic acid} + \text{cyclohexyl isocyanate} \rightarrow \text{this compound} 3-aminobenzoic acid+cyclohexyl isocyanate→3-[(cyclohexylamino)carbonyl]aminobenzoic acid

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-{[(cyclohexylamino)carbonyl]amino}benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the amino group, leading to the formation of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-{[(cyclohexylamino)carbonyl]amino}benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[(cyclohexylamino)carbonyl]amino}benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(4-chloroanilino)carbonyl]amino}benzoic acid
  • 3-{[(biphenyl-4-carbonyl)amino]benzoic acid butyl ester}
  • 2-{[(dicyclohexylamino)carbonyl]benzoic acid}

Uniqueness

3-{[(cyclohexylamino)carbonyl]amino}benzoic acid is unique due to its specific structure, which imparts distinct chemical and physical properties. Its cyclohexylamino group provides steric hindrance, affecting its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

3-(cyclohexylcarbamoylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c17-13(18)10-5-4-8-12(9-10)16-14(19)15-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7H2,(H,17,18)(H2,15,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFRFUNLNOPPEAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501226024
Record name Benzoic acid, 3-[[(cyclohexylamino)carbonyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501226024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182958-43-6
Record name Benzoic acid, 3-[[(cyclohexylamino)carbonyl]amino]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=182958-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-[[(cyclohexylamino)carbonyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501226024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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